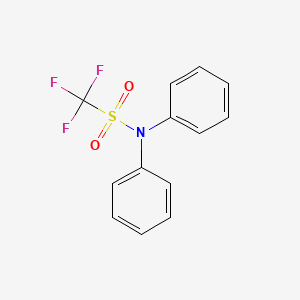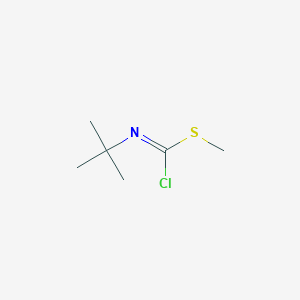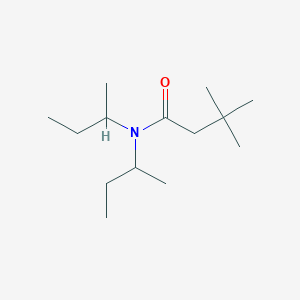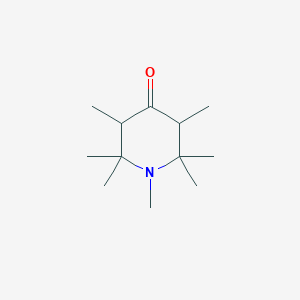![molecular formula C6H7ClO B14349452 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 90262-32-1](/img/structure/B14349452.png)
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chloro group, an alkyne, and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-chloro-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The alkyne group can be oxidized to form different products.
Addition Reactions: The alkyne can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under mild conditions.
Major Products
Nucleophilic Substitution: Products like azido or thiocyanato derivatives.
Oxidation: Products like diketones or carboxylic acids.
Addition Reactions: Dihalides or haloalkenes.
Applications De Recherche Scientifique
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In oxidation reactions, the alkyne group is transformed into different functional groups through the addition of oxygen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Similar structure with an acetamide group instead of an ether linkage.
3-Chloro-2-methylpropene: Similar structure but lacks the alkyne group.
Uniqueness
2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to the presence of both a chloro group and an alkyne, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
90262-32-1 |
|---|---|
Formule moléculaire |
C6H7ClO |
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
2-chloro-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C6H7ClO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |
Clé InChI |
UDJXYHIWKZLOIK-UHFFFAOYSA-N |
SMILES canonique |
C=C(COCC#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


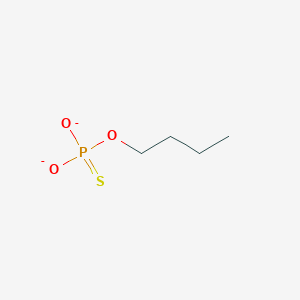
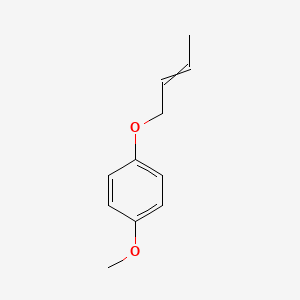
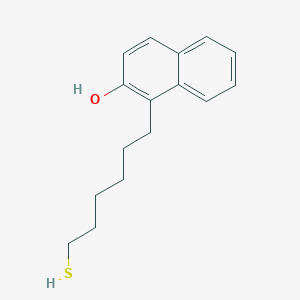
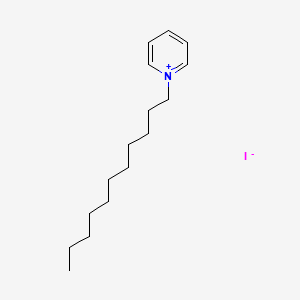
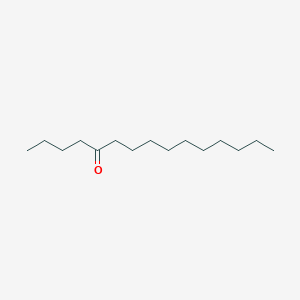
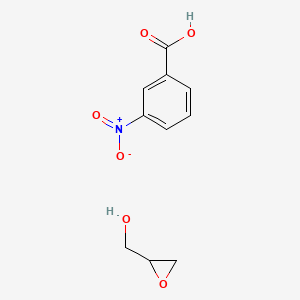
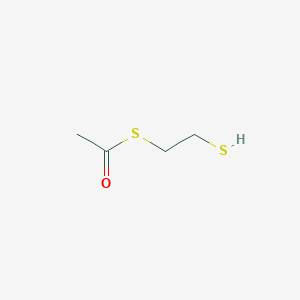
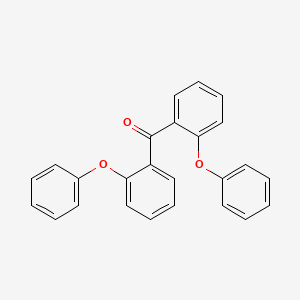
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)
